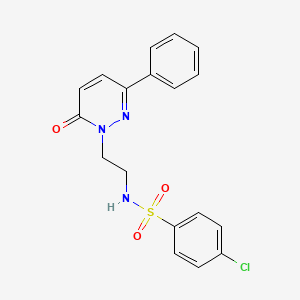

4-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

4-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a compound of significant interest in scientific research due to its complex structure and potential applications. This compound combines elements of both sulfonamide and pyridazinone families, offering a unique set of properties that can be exploited in various fields.

Properties

IUPAC Name |

4-chloro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3S/c19-15-6-8-16(9-7-15)26(24,25)20-12-13-22-18(23)11-10-17(21-22)14-4-2-1-3-5-14/h1-11,20H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUQOPGQQAITTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves a multi-step process:

Formation of pyridazinone core: : The pyridazinone core can be synthesized starting from appropriate precursors such as phenylhydrazine and dicarboxylic acids through a series of condensation and cyclization reactions.

Substitution of benzenesulfonamide moiety: : Introduction of the benzenesulfonamide group is achieved by reacting the pyridazinone intermediate with 4-chlorobenzenesulfonyl chloride under basic conditions to form the desired product.

Industrial Production Methods

While specific industrial methods for large-scale production are proprietary and may vary, a typical approach involves optimizing reaction conditions such as temperature, solvent choice, and purification methods to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, typically involving agents such as hydrogen peroxide or other oxidizing agents, leading to potential formation of sulfoxide or sulfone derivatives.

Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride, which may reduce the pyridazinone core or other reducible functional groups.

Substitution: : Nucleophilic substitution reactions are common, where the chloro group can be substituted by nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: : Sodium borohydride, lithium aluminum hydride.

Nucleophiles: : Primary and secondary amines, thiols, alkoxides.

Major Products Formed

The major products formed depend on the type of reaction:

Oxidation: : Sulfoxides or sulfones.

Reduction: : Alcohols or amines.

Substitution: : New derivatives where the chloro group is replaced by other functional groups.

Scientific Research Applications

Medicinal Chemistry

- Antibacterial Activity : As part of the sulfonamide class, this compound is expected to exhibit antibacterial properties. Sulfonamides work by inhibiting bacterial folate synthesis, mimicking para-aminobenzoic acid (PABA), which is crucial for bacterial growth. Similar compounds have shown effectiveness against various bacterial strains, indicating potential for further development in antibiotic therapies .

- Anti-inflammatory Properties : Research has indicated that pyridazine derivatives can act as cyclooxygenase-2 (COX-2) inhibitors, which are relevant in treating chronic inflammatory diseases. The compound's ability to modulate inflammatory pathways could be investigated further for therapeutic applications .

- Cancer Research : Compounds with similar structures have demonstrated anti-cancer activities. The specific interactions of 4-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide with cancer-related biological targets warrant detailed studies to explore its potential as an anti-cancer agent .

Biological Research

- Enzyme Inhibition Studies : The compound can be evaluated for its binding affinity to various enzymes or receptors, potentially acting as an inhibitor or activator in biochemical pathways. This aspect is crucial for understanding its mechanism of action and exploring its utility in drug design .

- Pharmacokinetics and Toxicity : Investigating the pharmacokinetic profile (absorption, distribution, metabolism, excretion) and toxicity of this compound will be essential for assessing its viability as a therapeutic agent. Studies could focus on bioavailability and side effects compared to existing drugs .

Industrial Applications

- Chemical Synthesis : As an intermediate in organic synthesis, 4-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide can facilitate the creation of more complex molecules. Its reactivity allows chemists to explore new synthetic pathways and develop novel compounds for various applications .

- Material Science : The compound may find applications in developing new materials or specialty chemicals due to its unique chemical properties. This could include uses in pharmaceuticals or advanced chemical manufacturing processes .

Mechanism of Action

The mechanism of action for 4-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. By binding to these targets, it can modulate their activity, leading to various biochemical effects. The specific pathways and molecular interactions would depend on the context in which the compound is being studied.

Comparison with Similar Compounds

Uniqueness

What sets 4-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide apart is its specific combination of functional groups and structural configuration, which can offer unique reactivity and biological activity not found in its analogs.

Biological Activity

4-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides an overview of its biological activity, synthesis methods, and comparisons with similar compounds, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a sulfonamide group and a pyridazinone core , which are known for their roles in various therapeutic applications. The presence of the chloro group enhances its reactivity and potential interactions with biological targets. Below is a summary of its structural characteristics:

| Property | Details |

|---|---|

| IUPAC Name | 4-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide |

| Molecular Formula | C18H16ClN3O3S |

| Molecular Weight | 379.85 g/mol |

| CAS Number | 921580-83-8 |

Antibacterial Properties

The sulfonamide moiety is historically recognized for its antibacterial properties. Compounds in this class inhibit bacterial growth by targeting the bacterial enzyme dihydropteroate synthase, which is crucial for folate synthesis. Research indicates that derivatives of sulfonamides, including those with pyridazinone cores, can exhibit enhanced antibacterial activity due to their structural diversity.

Anti-inflammatory and Analgesic Effects

Studies have shown that similar compounds possess anti-inflammatory and analgesic activities. For instance, research on related pyridazinone derivatives revealed significant inhibition of inflammation markers in vivo, suggesting that 4-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide may also exert similar effects .

Anticancer Potential

Recent investigations have pointed towards the anticancer potential of pyridazinone derivatives. The ability of these compounds to interact with various molecular targets involved in cancer progression has been documented. Specifically, they may inhibit cell proliferation and induce apoptosis in cancer cells, making them candidates for further study in oncology .

The mechanism of action for this compound likely involves binding to specific enzymes or receptors, modulating their activity. This interaction can lead to downstream effects on cellular pathways, influencing processes such as inflammation, cell growth, and apoptosis. Understanding these mechanisms is crucial for elucidating the therapeutic potential of the compound .

Synthesis Methods

The synthesis of 4-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves several steps:

- Formation of the Pyridazinone Core : Starting from phenylhydrazine and suitable dicarboxylic acids through condensation reactions.

- Introduction of the Sulfonamide Moiety : Reacting the pyridazinone intermediate with 4-chlorobenzenesulfonyl chloride under basic conditions.

This multi-step synthesis allows researchers to explore variations in structure that may enhance biological activity.

Comparative Analysis with Similar Compounds

Comparing 4-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide with related compounds reveals important insights into its unique properties:

| Compound Name | Structural Variation | Potential Activity |

|---|---|---|

| N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide | Lacks chloro group | May exhibit different reactivity |

| 4-chloro-N-(2-(6-oxo-2-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide | Variation in phenyl position | Affects stability and binding properties |

| 4-chloro-N-(2-(6-oxo-3-phenylpyridazin-4(6H)-yl)ethyl)benzenesulfonamide | Different oxo group position | Alters chemical behavior |

Case Studies and Research Findings

Research studies focusing on similar compounds have provided insights into their biological activities:

- Antimicrobial Activity Study : A study demonstrated that pyridazinone derivatives exhibited significant antimicrobial effects against various bacterial strains, supporting the hypothesis that 4-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide may also possess similar properties .

- Analgesic Activity Research : Another investigation highlighted the analgesic effects of related compounds, suggesting a potential pathway for pain relief through modulation of inflammatory mediators .

Q & A

What are the established synthetic routes for this compound, and how can reaction yields be optimized?

Category: Basic

Answer:

The synthesis typically involves multi-step organic reactions, starting with the formation of a pyridazine core followed by sulfonamide coupling. Key steps include:

- Schiff base intermediate formation : Reacting substituted pyridazinones with ethylenediamine derivatives under reflux conditions (e.g., using ethanol as solvent) .

- Sulfonylation : Introducing the 4-chlorobenzenesulfonyl group via nucleophilic substitution, often employing triethylamine (Et₃N) as a base to deprotonate the amine and facilitate coupling .

- Optimization : Yield improvements (up to 63% in analogous compounds) are achieved by controlling stoichiometry (e.g., 1:2.5 molar ratios of amine to sulfonyl chloride) and reaction time .

What spectroscopic and crystallographic methods are critical for confirming the compound’s structure?

Category: Basic

Answer:

- X-ray crystallography : Resolves bond lengths and angles, especially for the pyridazinone and sulfonamide moieties. For example, C–S bond distances in sulfonamides typically range from 1.76–1.82 Å, as seen in structurally related compounds .

- NMR : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, ethylenic protons at δ 3.4–4.2 ppm). ¹³C NMR confirms carbonyl (C=O) signals near δ 165–175 ppm .

- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ for C₁₈H₁₆ClN₃O₃S at m/z 398.06) .

How can researchers design experiments to evaluate this compound’s enzyme inhibition potential?

Category: Advanced

Answer:

- Target selection : Prioritize enzymes like bacterial phosphopantetheinyl transferases (PPTases), as sulfonamide analogs inhibit these by mimicking native substrates .

- Assay design : Use fluorescence-based assays (e.g., malachite green for phosphate release) or ITC (isothermal titration calorimetry) to measure binding affinity (Kd).

- Controls : Include known PPTase inhibitors (e.g., sulfaguanidine) and validate via dose-response curves (IC₅₀ calculations) .

How should contradictory data on antimicrobial activity be addressed?

Category: Advanced

Answer:

Discrepancies may arise from:

- Strain variability : Test across Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models, as efflux pumps in Gram-negative bacteria reduce efficacy .

- Assay conditions : Standardize broth microdilution (CLSI guidelines) with fixed inoculum size (5×10⁵ CFU/mL) and pH (7.2–7.4) .

- Resistance profiling : Combine with β-lactamase inhibitors (e.g., clavulanic acid) to assess synergy .

What computational strategies predict this compound’s environmental fate?

Category: Advanced

Answer:

- QSPR models : Estimate logP (octanol-water partition coefficient) to predict bioaccumulation. Analogous sulfonamides show logP ~2.5–3.5, indicating moderate persistence .

- Degradation pathways : Simulate hydrolysis (e.g., pH-dependent sulfonamide cleavage) using DFT calculations (B3LYP/6-31G* basis set) .

- Ecotoxicity : Use ECOSAR to predict LC₅₀ values for aquatic organisms, validated via Daphnia magna assays .

How can solubility challenges be overcome for in vivo pharmacokinetic studies?

Category: Advanced

Answer:

- Co-solvent systems : Use 10% DMSO/40% PEG-400 in saline to achieve >1 mg/mL solubility .

- Prodrug design : Introduce phosphate esters at the pyridazinone oxygen to enhance aqueous solubility (confirmed via logD reduction from 2.8 to 0.5) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release, validated by HPLC plasma concentration curves .

What analytical methods ensure purity and stability during storage?

Category: Basic

Answer:

- HPLC : Use a C18 column (5 µm, 250 mm × 4.6 mm) with UV detection at 254 nm. Mobile phase: acetonitrile/0.1% TFA (70:30 v/v), retention time ~8.2 min .

- Stability testing : Store at –20°C under argon; monitor degradation via LC-MS over 6 months. Degradation products (e.g., hydrolyzed sulfonamide) should be <2% .

How does the compound’s electronic structure influence its reactivity?

Category: Advanced

Answer:

- DFT calculations : The electron-withdrawing sulfonamide group reduces electron density on the pyridazinone ring (LUMO ~–1.8 eV), enhancing electrophilic substitution at the para-chloro position .

- NBO analysis : Hyperconjugation between the sulfonamide’s lone pairs and the pyridazinone’s π-system stabilizes the molecule (energy ~25 kcal/mol) .

What in vitro models are suitable for assessing cytotoxicity?

Category: Basic

Answer:

- Cell lines : Use HepG2 (liver) and HEK293 (kidney) cells, with IC₅₀ determined via MTT assays (48-hour exposure, 0.1–100 µM range) .

- Mitochondrial toxicity : Measure ATP depletion via luminescence assays (e.g., CellTiter-Glo) .

How can researchers integrate this compound into multi-target drug discovery?

Category: Advanced

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.